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Compound of Interest

Compound Name: Formamide, N-(2-chlorophenyl)-

CAS No.: 2596-93-2

Cat. No.: B1595100

Get Quote

Executive Summary & Chemical Identity
N-(2-chlorophenyl)formamide is a critical intermediate in the synthesis of nitrogen-containing

heterocycles, particularly in the agrochemical (fungicides) and pharmaceutical (benzodiazepine

precursors) sectors. Its thermodynamic stability and solubility profile are governing factors in

optimizing crystallization yields and reaction kinetics.

Physicochemical Baseline
The following parameters establish the baseline for thermodynamic modeling. Experimental

values are prioritized; where absent, high-confidence predictive models (Joback/Crippen) are

utilized.
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Property Value Source/Method

CAS Registry Number 2596-93-2 NIST / PubChem

Molecular Formula Stoichiometry

Molecular Weight 155.58 g/mol IUPAC

Physical State Solid (Crystalline) Experimental

Melting Point (

)
76 – 80 °C (349 – 353 K) Experimental [1]

Enthalpy of Fusion (

)
~19.1 kJ/mol Predicted (Joback) [2]

Enthalpy of Vaporization (

)
~51.7 kJ/mol Predicted (Joback) [2]

LogP (Octanol/Water) 1.91 Predicted (Crippen) [2]

Water Solubility (LogS) -1.94 (approx.[1] 1.8 g/L) Predicted (Crippen) [2]

Solid-State Thermodynamics
Understanding the solid-state phase behavior is the prerequisite for solubility modeling. The

melting point of 76–80 °C indicates a crystal lattice stabilized by intermolecular hydrogen

bonding (amide N-H

O=C) and

-stacking interactions typical of formanilides.

Enthalpy of Fusion ( )
The enthalpy of fusion is the energy barrier to breaking the crystal lattice. For N-(2-

chlorophenyl)formamide, the predicted value of 19.12 kJ/mol suggests a moderately robust

lattice.

Significance: This value is the dominant term in the Ideal Solubility Equation:
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Where

is the ideal mole fraction solubility,

is the gas constant, and

is the absolute temperature.

Experimental Validation (DSC Protocol)
To replace predicted values with high-precision data, Differential Scanning Calorimetry (DSC) is

required.

Protocol 1: DSC Characterization

Sample Prep: Weigh 3–5 mg of dried N-(2-chlorophenyl)formamide into an aluminum

crucible. Crimp with a pinhole lid.

Reference: Use an empty, matched aluminum crucible.

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation.

Ramp: Heat from 25 °C to 100 °C at a rate of 5 °C/min.

Analysis: Integrate the endothermic melting peak.

Onset Temperature (

): Represents the true melting point.

Peak Area: Yields

(J/g). Convert to kJ/mol using MW (155.58).

Solution Thermodynamics & Solubility Framework
Since N-(2-chlorophenyl)formamide is hydrophobic (LogP ~1.9), its solubility will exhibit

significant deviation from ideality in polar solvents (water) versus non-polar solvents (toluene,
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ethyl acetate).

Thermodynamic Modeling of Solubility
To determine the thermodynamic functions of dissolution (

,

,

), experimental solubility data must be fitted to the Modified Apelblat Equation:

: Mole fraction solubility of the solute.[2]

: Absolute temperature (K).[3][4]

: Empirical model parameters derived from regression analysis.

Dissolution Thermodynamics
From the Apelblat parameters, the partial molar properties are derived:

Enthalpy of Solution (

):

Positive

: Endothermic dissolution (solubility increases with T).

Negative

: Exothermic dissolution (solubility decreases with T).

Gibbs Energy (

):

Driver for spontaneous dissolution.

Experimental Protocols for Data Generation
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As a Senior Scientist, you must generate self-consistent solubility data to populate the models

above. Use the Isothermal Saturation Method (Gravimetric).

Protocol 2: Gravimetric Solubility Determination
Objective: Determine mole fraction solubility (

) in pure solvents (e.g., Ethanol, Ethyl Acetate, Toluene) from 278.15 K to 323.15 K.

Workflow Diagram (DOT):

Start: Excess Solid
+ Solvent

Equilibrate
(Constant T, Stirring)

 T = T_set Phase Separation
(Stop Stirring, 2h)

Syringe Filtration
(0.45 µm, Pre-heated)

Gravimetric Analysis
(Dry to Constant Wt)

 Supernatant Calculate Mole Fraction
(x_exp)

Click to download full resolution via product page

Caption: Workflow for the isothermal saturation method to determine thermodynamic solubility.

Step-by-Step Methodology:

Preparation: Add excess N-(2-chlorophenyl)formamide solid to 50 mL of the selected solvent

in a jacketed glass vessel.

Equilibration: Stir continuously using a magnetic stirrer at the target temperature (

K) for 24 hours.

Validation: Ensure solid phase is always present.

Separation: Stop stirring and allow phases to settle for 2 hours at constant

.

Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45

µm PTFE filter (to prevent "cold spots" causing premature crystallization).

Quantification:

Weigh a clean, dry evaporating dish (
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).

Add the filtrate and weigh immediately (

).

Evaporate solvent in a vacuum oven at 40 °C until constant mass is achieved (

).

Calculation:

Where

represents moles calculated from mass and molecular weight.

Applications & Strategic Context
Understanding the thermodynamics of N-(2-chlorophenyl)formamide allows for the optimization

of downstream processes.

Crystallization Design
Cooling Crystallization: If

is large and positive, cooling crystallization is highly effective. The steep solubility curve
allows for high recovery yields by dropping temperature from 60 °C to 10 °C.

Anti-Solvent Selection: Based on the LogP (1.91), water is a potent anti-solvent. Adding

water to an ethanolic solution of the compound will drastically increase the activity coefficient

(

), forcing precipitation.

Reaction Engineering
In the synthesis of benzodiazepines or fungicides, this amide is often subjected to cyclization.

Knowledge of its solubility in high-boiling solvents (e.g., Toluene, Xylene) is crucial for

maintaining homogeneous conditions during reflux, ensuring consistent reaction kinetics.
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Decision Logic for Solvent Selection (DOT):

Select Solvent for
N-(2-chlorophenyl)formamide

Check Polarity (LogP ~1.9)

High Solubility Expected
(Ethanol, EtOAc, DMF)

Polar Organic

Low Solubility Expected
(Water, Hexane)

Highly Polar/Non-polar

Process Goal?

Use Toluene/DMF
(Homogeneous Rxn)

High T Required

Use Ethanol + Water
(Anti-solvent Cryst)

Purification

Click to download full resolution via product page

Caption: Decision tree for solvent selection based on thermodynamic affinity and process

goals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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